REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:23])([CH3:22])[N:10](CC3C=CC(OC)=CC=3)[C:11](=[O:12])[C:6]2=[CH:5][CH:4]=1.O.CCOC(C)=O>CC#N>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:23])([CH3:22])[NH:10][C:11](=[O:12])[C:6]2=[CH:5][CH:4]=1
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Name
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2-methoxy-6-(4-methoxy-benzyl)-7,7-dimethyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
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Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=N1)C(N(C2=O)CC2=CC=C(C=C2)OC)(C)C
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Name
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ceric ammonium nitrate
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Quantity
|
1.64 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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CC#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
were added into the mixture
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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CUSTOM
|
Details
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dried over anhy
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Type
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FILTRATION
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Details
|
Na2SO4, filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=N1)C(NC2=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |